

Application Note: Isolation and Purification of Odoratone from Azadirachta indica Leaves

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Compound of Interest

Compound Name: Odoratone

Cat. No.: B1144338

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Introduction

Odoratone is a tetracyclic triterpenoid compound that has been identified in various plant species, including *Azadirachta indica* (Neem), *Entandrophragma candollei*, and *Cedrela fissilis*. [1] Notably, **Odoratone** isolated from the methanolic extract of fresh *Azadirachta indica* leaves has demonstrated insecticidal activity, specifically showing mortality against the fourth instar larvae of *Anopheles stephensi* mosquitoes. [2][3] As a member of the triterpenoid class of natural products, **Odoratone** holds potential for further investigation in the development of new bioactive compounds. This application note provides a detailed protocol for the isolation and purification of **Odoratone** from *Azadirachta indica* leaves, intended for researchers, scientists, and professionals in drug development.

Chemical Properties of Odoratone

A thorough understanding of the physicochemical properties of **Odoratone** is critical for developing an effective isolation and purification strategy.

Property	Value	Source
Molecular Formula	C ₃₀ H ₄₈ O ₄	PubChem
Molecular Weight	472.7 g/mol	PubChem
XLogP3	5.5	PubChem
Appearance	To be determined	-
Solubility	Expected to be soluble in nonpolar to moderately polar organic solvents.	Inferred from XLogP3

Experimental Protocols

The following protocols outline a comprehensive procedure for the extraction, isolation, and purification of **Odoratone** from *Azadirachta indica* leaves. This method is based on established techniques for the isolation of triterpenoids from plant materials.

Plant Material Collection and Preparation

- **Collection:** Fresh, healthy leaves of *Azadirachta indica* should be collected.
- **Washing and Drying:** The leaves should be thoroughly washed with distilled water to remove any dirt and debris. Subsequently, they should be air-dried in the shade at room temperature for 7-10 days to prevent the degradation of thermolabile compounds.
- **Grinding:** The dried leaves are then ground into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.

Extraction of Crude Odoratone

This protocol utilizes maceration with methanol, a common and effective method for extracting triterpenoids.

- **Maceration:**
 - Place 1 kg of the dried leaf powder into a large glass container.

- Add 5 L of methanol to the container, ensuring the powder is fully submerged.
- Seal the container and allow it to stand for 48-72 hours at room temperature with occasional shaking.
- Filtration:
 - Filter the methanolic extract through Whatman No. 1 filter paper to separate the plant residue from the liquid extract.
 - The residue can be re-extracted two more times with fresh methanol to maximize the yield.
- Concentration:
 - Combine the methanolic filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.
 - The resulting crude methanolic extract will be a dark, viscous residue.

Chromatographic Purification of Odoratone

A two-step chromatographic procedure is recommended for the purification of **Odoratone** from the crude extract.

3.1. Step 1: Silica Gel Column Chromatography (Initial Fractionation)

This step aims to separate the crude extract into fractions of varying polarities, thereby enriching the fraction containing **Odoratone**.

- Column Preparation:
 - Prepare a slurry of silica gel (60-120 mesh) in hexane.
 - Pack a glass column (e.g., 5 cm diameter, 60 cm length) with the silica gel slurry, ensuring a uniform and bubble-free packing.
- Sample Loading:

- Dissolve a portion of the crude methanolic extract in a minimal amount of a suitable solvent (e.g., a mixture of hexane and ethyl acetate).
- Adsorb the dissolved extract onto a small amount of silica gel and allow it to dry.
- Carefully load the dried, extract-adsorbed silica gel onto the top of the prepared column.
- Elution:
 - Elute the column with a solvent gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate. A suggested gradient is as follows:
 - Hexane (100%)
 - Hexane:Ethyl Acetate (95:5)
 - Hexane:Ethyl Acetate (90:10)
 - Hexane:Ethyl Acetate (80:20)
 - Hexane:Ethyl Acetate (50:50)
 - Ethyl Acetate (100%)
- Fraction Collection and Analysis:
 - Collect fractions of a consistent volume (e.g., 50 mL).
 - Monitor the composition of each fraction using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., Hexane:Ethyl Acetate 7:3). Visualize the spots under UV light or by staining with an appropriate reagent (e.g., anisaldehyde-sulfuric acid).
 - Combine the fractions that show a prominent spot corresponding to the expected R_f value of a nonpolar triterpenoid.

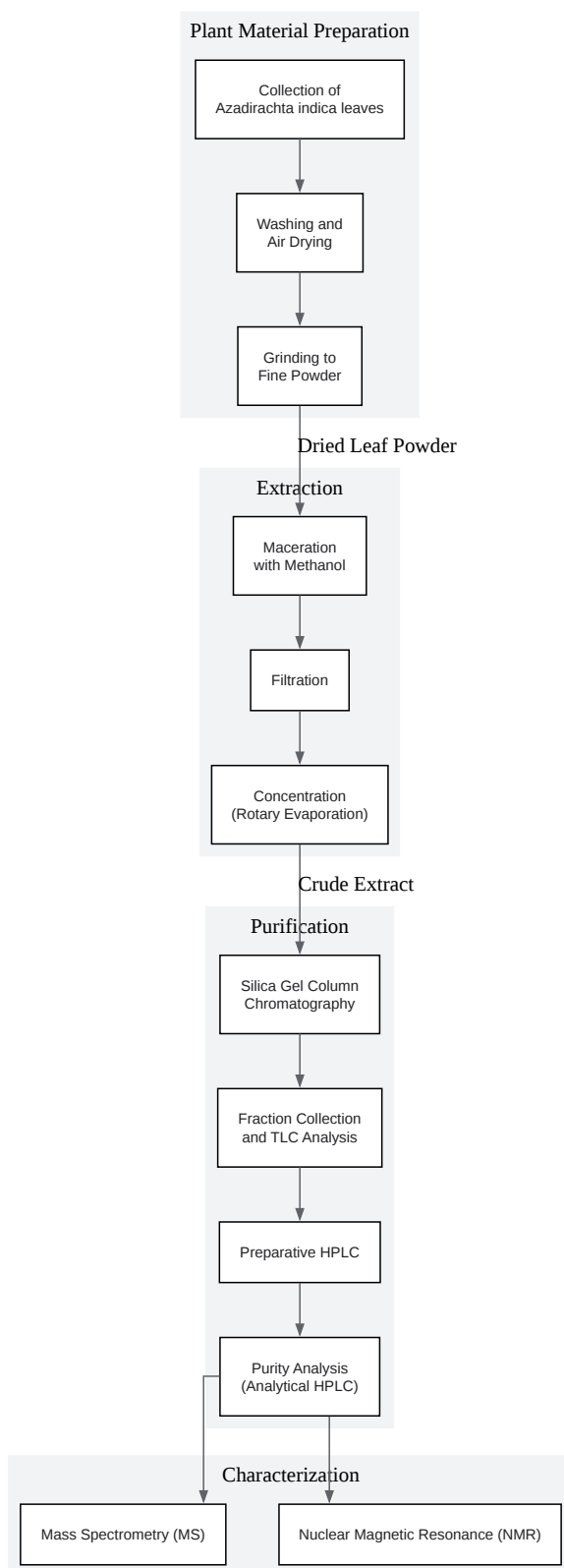
3.2. Step 2: Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification)

This high-resolution technique is employed to achieve a high degree of purity for **Odoratone**.

- Sample Preparation:
 - Dissolve the combined and concentrated fractions from the column chromatography step in the HPLC mobile phase.
 - Filter the sample through a 0.45 μm syringe filter before injection.
- HPLC Conditions:
 - Column: A reversed-phase C18 column is recommended for the separation of nonpolar compounds.
 - Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water, or methanol and water, is typically effective for triterpenoids. The exact ratio should be optimized based on analytical HPLC trials.
 - Flow Rate: A typical flow rate for preparative HPLC is in the range of 5-20 mL/min, depending on the column dimensions.
 - Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for triterpenoids that lack a strong chromophore.
- Fraction Collection:
 - Collect the peak corresponding to **Odoratone** based on its retention time, which should be determined from analytical HPLC runs of the enriched fraction.
- Purity Analysis:
 - Assess the purity of the collected fraction using analytical HPLC.
 - Characterize the purified compound using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) to confirm the identity and structure of **Odoratone**.

Visualizations

Experimental Workflow

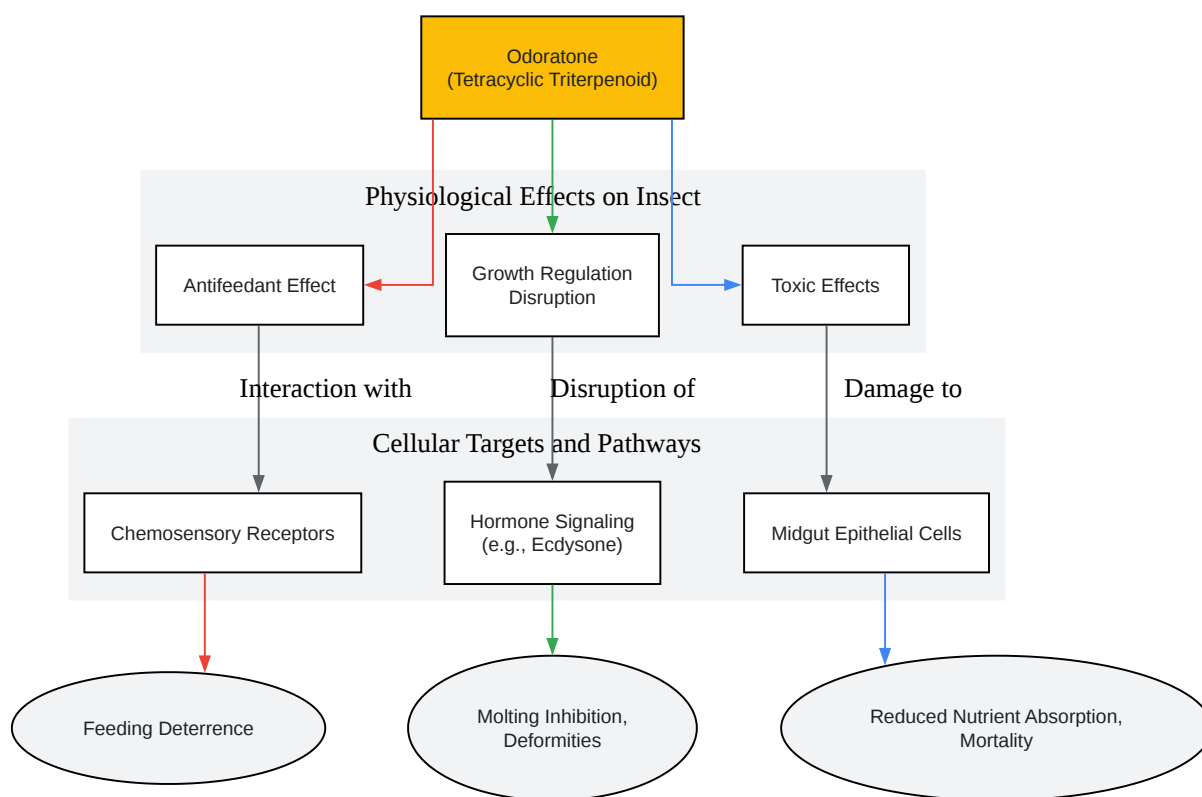


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Caption: Workflow for the isolation and purification of **Odoratone**.

Postulated Insecticidal Mechanism of Meliaceae Triterpenoids

While the specific signaling pathway for **Odoratone** is not yet elucidated, the insecticidal activity of triterpenoids from the Meliaceae family is known to involve several mechanisms. This diagram illustrates a generalized pathway.



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Caption: Postulated insecticidal mechanisms of Meliaceae triterpenoids.

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References

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